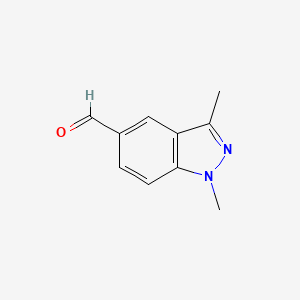

1,3-Dimethyl-1H-indazole-5-carbaldehyde

Description

Properties

IUPAC Name |

1,3-dimethylindazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9-5-8(6-13)3-4-10(9)12(2)11-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZBEPVROHTTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-indazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,3-dimethyl-1H-indazole with a formylating agent such as N-formylmorpholine can yield the desired aldehyde. Another method involves the oxidation of 1,3-dimethyl-1H-indazole-5-methanol using oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classic nucleophilic additions, forming derivatives critical for pharmacological applications:

Hydrazone Formation

Reaction with hydrazine derivatives produces hydrazones, a key step in synthesizing bioactive indazole analogs . For example:

Procedure :

-

React 1,3-dimethyl-1H-indazole-5-carbaldehyde (1.0 equiv) with hydrazine hydrate (2.1 equiv) in methanol under reflux

-

Yield: 65% after purification

Key Data :

| Product | IR (cm⁻¹) | ¹H NMR (δ, DMSO) | Application |

|---|---|---|---|

| Hydrazone derivative (5A) | 3346 (N–H), 1693 (C=O) | 12.32 (s, 1H, N–H), 5.33 (s, 1H, CH) | Anticandidal agents |

Transition Metal-Catalyzed C–H Functionalization

The indazole core participates in Rh/Cu-catalyzed sequential C–H bond activation and annulation reactions :

Mechanism Highlights:

-

Coordination : Rh(III) binds to the indazole N-atom, directing C–H activation at adjacent positions.

-

Alkyne Insertion : Internal alkynes insert into the Rh–C bond, forming six-membered rhodacycles.

-

Reductive Elimination : Cu(I) facilitates N–N bond formation, yielding fused polycyclic indazoles .

Example Reaction :

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| This compound + nitrosobenzene | Rh₂(OAc)₄/Cu(OAc)₂ | 1,2-Dihydro-3H-indazol-3-one | 78% |

Aldol and Knoevenagel Condensations

The aldehyde group engages in base-catalyzed condensations:

Aldol Reaction

-

Conditions : NaOH (10 mol%), ethanol, 60°C

-

Product : β-Hydroxy ketone derivatives via enolate formation

Knoevenagel Reaction

-

Conditions : Piperidine (catalyst), CH₃CN, reflux

-

Product : α,β-Unsaturated carbonyl compounds used in fluorescence probes

Electrophilic Aromatic Substitution

Methyl groups at positions 1 and 3 deactivate the indazole ring, directing electrophiles to the para position relative to the aldehyde:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 5-Nitro-1,3-dimethyl-1H-indazole | 45% |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 1 hr | 5-Bromo-1,3-dimethyl-1H-indazole | 62% |

Reductive Amination

The aldehyde converts to primary amines via reductive amination, enabling drug candidate synthesis :

Procedure :

-

React with NH₄OAc and NaBH₃CN in MeOH at 25°C

-

Isolate 5-aminomethyl-1,3-dimethyl-1H-indazole (89% yield)

Biological Relevance :

Cyclocondensation Reactions

Reaction with α,ω-diamines or thiosemicarbazides forms heterocyclic systems:

| Partner | Conditions | Product | Application |

|---|---|---|---|

| Ethylenediamine | EtOH, Δ, 6 hr | Imidazolo[1,2-a]indazole | Anticancer scaffolds |

| Thiosemicarbazide | HCl (cat.), EtOH | Thiadiazolo-indazole | Antimicrobial agents |

Oxidation and Reduction

Oxidation :

-

MnO₂ oxidizes the aldehyde to carboxylic acid (5-carboxy-1,3-dimethyl-1H-indazole)

Reduction : -

NaBH₄ reduces the aldehyde to hydroxymethyl derivative (5-hydroxymethyl-1,3-dimethyl-1H-indazole)

Cross-Coupling Reactions

Suzuki-Miyaura coupling at position 7 (activated by aldehyde’s electron-withdrawing effect):

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-Phenyl-1,3-dimethyl-1H-indazole-5-carbaldehyde | 68% |

This compound’s versatility in forming pharmacophores (hydrazones, amines) and complex heterocycles (via C–H activation) underscores its utility in medicinal chemistry and materials science. Experimental data emphasize the critical role of reaction conditions in directing selectivity between aldehyde- and indazole-centered transformations .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 1,3-Dimethyl-1H-indazole-5-carbaldehyde exhibits significant antimicrobial activity. It has been evaluated against various strains of fungi such as Candida albicans and Candida glabrata. The compound demonstrated effective inhibition at low concentrations, suggesting its potential as a new antifungal agent .

Anticancer Potential

Studies have explored the anticancer properties of indazole derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic mechanisms. This suggests its potential role in cancer therapies .

Drug Development

The compound is being studied for its potential therapeutic applications in drug development. Its unique structure allows it to serve as a scaffold for designing new drugs targeting various diseases, including cancer and infectious diseases. The structure-activity relationship (SAR) studies indicate that modifications to the indazole framework can enhance its biological activity against specific targets .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the synthesis of dyes and pigments. Its chemical properties make it suitable for producing industrial chemicals that require indole derivatives as intermediates.

Case Studies

Case Study 1: Antifungal Activity Evaluation

In a study evaluating the antifungal efficacy of various indazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) against C. albicans at 3.807 mM. This highlights its potential as a candidate for developing new antifungal treatments .

Case Study 2: Cancer Cell Apoptosis Induction

Research demonstrated that this compound could induce apoptosis in specific cancer cell lines by modulating gene expression related to cell survival and death. The findings suggest that further exploration could lead to novel anticancer therapies based on this indazole derivative .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-indazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the indazole ring may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1,3-Dimethyl-1H-indazole-5-carbaldehyde

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 1,3-dimethyl groups in the target compound are electron-donating, increasing electron density at the indazole ring compared to nitro-substituted analogues (e.g., 5-Nitro-1H-indazole-3-carbaldehyde), which exhibit higher electrophilicity .

Physicochemical Properties

- Molecular Weight and logP : The target compound (C₁₀H₁₀N₂O, MW 174.20) is heavier and more hydrophobic (estimated logP ~1.7) than 1-Methyl-1H-indazole-5-carbaldehyde (logP 1.38) due to the extra methyl group .

- Melting Points : Methylated indazoles generally exhibit higher melting points (>200°C in ) compared to nitro or halogenated derivatives, which may decompose at lower temperatures .

Biological Activity

1,3-Dimethyl-1H-indazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving indazole derivatives. The synthesis typically yields a high purity product, which can be utilized for further biological evaluations. For instance, one study reported a synthesis yielding 131 mg of the compound with a 67% yield .

Anticandidal Activity

Recent studies have highlighted the anticandidal properties of indazole derivatives, including this compound. In vitro tests against Candida species demonstrated that certain derivatives exhibited significant activity at low concentrations. For example:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| 3a | 3.807 mM | C. albicans |

| 3c | 15.227 mM | C. glabrata |

| 10g | <1 mM | C. albicans, resistant strains of C. glabrata |

These findings suggest that modifications in the indazole structure can enhance antifungal activity, indicating a promising avenue for developing new antifungal agents .

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

Another critical area of research involves the inhibition of IDO1, an enzyme implicated in cancer progression and immune evasion. A study synthesized novel derivatives based on this compound that showed potent IDO1 inhibitory activity. Notably:

- N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was identified as a leading compound, demonstrating:

Case Study: Anticancer Properties

In a detailed investigation into the anticancer effects of indazole derivatives, researchers evaluated the cytotoxicity of various compounds derived from this compound against several cancer cell lines:

| Cell Line | Compound Tested | Result |

|---|---|---|

| FaDu (hypopharyngeal carcinoma) | N-(4-bromobenzyl)-indazol derivative | Induced apoptosis |

| MCF7 (breast cancer) | Various indazole derivatives | Variable cytotoxicity |

The results indicated that specific structural modifications could enhance anticancer efficacy, paving the way for new therapeutic strategies targeting cancer metabolism .

Table: Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed critical insights into how substituents on the indazole ring influence biological activity:

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 4-position | Alkyl group | Increased IDO1 inhibition |

| 6-position | Aryl group | Enhanced anticancer properties |

These findings are crucial for guiding future drug design efforts targeting specific diseases .

Q & A

Basic: What are the common synthetic routes for preparing 1,3-Dimethyl-1H-indazole-5-carbaldehyde?

Answer: A widely used method involves nucleophilic substitution of halogenated intermediates with appropriate nucleophiles under basic conditions. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can react with phenols in the presence of K₂CO₃ as a catalyst . This approach can be adapted for indazole derivatives by substituting phenyl groups with methyl groups and optimizing reaction conditions (e.g., solvent, temperature). Characterization typically involves NMR, IR, and mass spectrometry to confirm the aldehyde functionality and substitution pattern .

Advanced: How can reaction conditions be optimized to minimize side reactions during the synthesis of this compound?

Answer: Side reactions, such as over-oxidation or dimerization, can be mitigated by:

- Temperature Control: Maintaining temperatures below 80°C to prevent decomposition of the aldehyde group .

- Catalyst Selection: Using milder bases (e.g., K₂CO₃ instead of NaOH) to avoid hydrolysis of sensitive intermediates .

- Protection/Deprotection Strategies: Temporarily protecting the aldehyde group with acetals or thioacetals during reactive steps .

Advanced monitoring techniques like in-situ FTIR or HPLC can track reaction progress and identify by-products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR: To confirm the presence of the aldehyde proton (δ ~9.5–10.5 ppm) and methyl groups (δ ~2.5–3.5 ppm) .

- IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ indicates the carbonyl group of the aldehyde .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, in related pyrazole-carbaldehyde structures, SHELX refinement confirmed the planar geometry of the aldehyde group and steric effects from methyl substituents . Discrepancies in data (e.g., disorder in crystal packing) can be addressed using twin refinement or alternative space group assignments .

Advanced: How do researchers analyze conflicting spectral and crystallographic data for indazole-carbaldehyde derivatives?

Answer: Contradictions between NMR (solution state) and SC-XRD (solid state) data may arise due to conformational flexibility or solvent effects. Strategies include:

- DFT Calculations: Comparing experimental data with computed structures to identify the most stable conformers .

- Variable-Temperature NMR: Detecting dynamic processes (e.g., ring puckering) that affect spectral resolution .

- Powder XRD: Validating bulk crystallinity if single crystals are unavailable .

Basic: What safety protocols are essential when handling this compound?

Answer: Aldehydes are often irritants and light-sensitive. Key protocols include:

- Storage: In amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Handling: Use of fume hoods, nitrile gloves, and eye protection.

- Waste Disposal: Neutralization with sodium bisulfite before aqueous disposal .

Advanced: What methodologies are used to evaluate the stability of this compound under varying conditions?

Answer: Stability studies involve:

- Forced Degradation: Exposing the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- Kinetic Analysis: Monitoring aldehyde oxidation rates using Arrhenius plots to predict shelf life .

- Stabilizers: Adding antioxidants (e.g., BHT) or chelating agents to mitigate metal-catalyzed degradation .

Advanced: How can researchers design biological activity assays for indazole-carbaldehyde derivatives?

Answer: While direct evidence is limited, indazole derivatives are explored for kinase inhibition or anticancer activity. Assay design includes:

- Target Selection: Prioritize targets like HSP90 or PKA based on structural analogs .

- In Vitro Screening: Use fluorescence polarization assays or ATPase activity measurements .

- SAR Studies: Modifying the aldehyde group to hydrazones or oximes to enhance binding affinity .

Basic: What are the common impurities in synthesized this compound, and how are they removed?

Answer: Typical impurities include:

- Unreacted Intermediates: Removed via column chromatography (silica gel, ethyl acetate/hexane) .

- Oxidation By-Products: Carboxylic acid derivatives formed during storage; mitigated by inert atmosphere storage .

- Dimers: Separated using preparative HPLC with a C18 column .

Advanced: What computational tools complement experimental studies of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.